Ethylformiat

Übersicht

Beschreibung

Ethylene formate (EF) is an organic compound with the molecular formula C2H4O2. It is a colorless liquid with a pleasant odor and a sweet taste. EF is used as a solvent in various industries, including pharmaceuticals, food, and cosmetics. It is also used as a flavoring agent in food and beverage products. EF has a low vapor pressure, making it suitable for use as a solvent in closed systems. EF is a versatile compound with numerous applications in chemical synthesis, as well as in the development of new materials and technologies.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Ethylformiat

This compound, auch bekannt als 1,2-Diformyloxyethan, ist eine vielseitige chemische Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen, jede in einem eigenen Abschnitt.

Elektrochemische Synthese von Formiat: This compound kann bei der elektrochemischen Synthese von Formiat verwendet werden, einer wertvollen Chemikalie für verschiedene industrielle Prozesse. Eine Studie hat gezeigt, dass ein goldvermittelter Nickelhydroxid-Katalysator Ethylenglykol mit hoher Selektivität zu Formiat oxidieren kann . Dieser Prozess zeigt eine vielversprechende Strategie zur Umwandlung von Abfallkunststoffen und CO2 in wertvolle Produkte und unterstreicht das Potenzial von this compound in der nachhaltigen chemischen Synthese.

Elektrokatalyse für die Energieumwandlung: Im Bereich der Energieumwandlung spielt this compound eine Rolle bei der Entwicklung kostengünstiger Elektrokatalysatoren. Selbsttragende Metall-organische Gerüst (MOF)-Nanoschichten-Arrays wurden berichtet, die die Oxidation von Ethylenglykol effizient katalysieren und Formiat und hochreinen Wasserstoff produzieren . Dies zeigt die Relevanz der Verbindung in sauberen Energietechnologien, insbesondere bei der Produktion von Wasserstoff als erneuerbarer Energiequelle.

Einbalsamierungsflüssigkeiten: This compound findet Anwendung in der Formulierung von Einbalsamierungsflüssigkeiten. Seine Eigenschaften tragen zum Erhalt biologischer Präparate bei, was es zu einem wichtigen Bestandteil im Bereich der anatomischen Forschung und medizinischen Ausbildung macht .

Zwischenprodukt in der organischen Synthese: Als Zwischenprodukt in der organischen Synthese wird this compound in verschiedenen chemischen Reaktionen eingesetzt. Seine Reaktivität ermöglicht die Bildung verschiedener organischer Verbindungen und dient als Baustein bei der Synthese von Pharmazeutika und anderen komplexen Molekülen.

Analyse von Zersetzungsprodukten: Die Forschung hat this compound als ein Hauptzersetzungsprodukt von p-Dioxan während der Lagerung identifiziert . Das Verständnis seiner Bildung und seines Verhaltens ist entscheidend für die Untersuchung der chemischen Stabilität und Sicherheit, insbesondere in der pharmazeutischen und kosmetischen Industrie.

Katalysatoroptimierung: This compound ist an der Optimierung von Katalysatoren für die Produktion von Ameisensäure und Ethylen durch elektrochemische CO2-Reduktion beteiligt . Die Rolle der Verbindung im strukturellen Engineering und in der Entwicklung von Metallverbundwerkstoffen ist für die Steigerung der katalytischen Effizienz und Selektivität von Bedeutung.

Wirkmechanismus

Target of Action

Ethylene formate, also known as 1,2-Diformyloxyethane, is a compound that primarily targets ethylene receptors in higher plants . These receptors play crucial roles in many aspects of plant growth, development, and stress responses .

Mode of Action

The compound interacts with its targets by binding to the ethylene receptors . This binding initiates ethylene signaling, which is involved in various processes of plant growth, development, and stress responses . .

Biochemical Pathways

Ethylene formate affects the ethylene signaling pathway, which plays a crucial role in plant growth and development . This pathway is involved in various processes such as seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, and responses to environmental stresses .

Pharmacokinetics

It is known that ethylene formate is a liquid at room temperature and has a density greater than water . It is soluble in water, which suggests that it could be readily absorbed and distributed in biological systems . More research is needed to fully understand the pharmacokinetics of ethylene formate.

Result of Action

The binding of ethylene formate to ethylene receptors initiates various ethylene responses and effects observed in plant growth and development . These include effects on seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, and responses to environmental stresses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethylene formate. For instance, the presence of other plant hormones can affect the ethylene signaling pathway . Additionally, the physical environment, such as temperature and pH, could potentially influence the stability and efficacy of ethylene formate .

Biochemische Analyse

Biochemical Properties

Ethylene formate plays a significant role in biochemical reactions. It is involved in the metabolic pathways of microbes via an ethylene-forming enzyme (EFE), which uses α-ketoglutarate and arginine as substrates . This enzyme is a promising biotechnology target because the expression of a single gene is sufficient for ethylene production in the absence of toxic intermediates .

Cellular Effects

The effects of ethylene formate on various types of cells and cellular processes are complex and multifaceted. Ethylene, a product of the ethylene-forming enzyme, plays crucial roles in many aspects of plant growth, development, and stress responses . Once ethylene binds to the receptors, various ethylene responses and effects are observed in seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, abscission, and responses to salt, drought, flooding, cold stresses etc .

Molecular Mechanism

The molecular mechanism of action of ethylene formate is primarily through its role in the production of ethylene. The ethylene-forming enzyme (EFE) catalyzes the conversion of α-ketoglutarate and arginine into ethylene . This process involves complex biochemical reactions and interactions with various biomolecules.

Temporal Effects in Laboratory Settings

Current studies focus on the production of formic acid and ethylene by electrochemical CO2 reduction

Metabolic Pathways

Ethylene formate is involved in the metabolic pathways of certain microbes, where it is used by the ethylene-forming enzyme (EFE) to produce ethylene . This process involves the conversion of α-ketoglutarate and arginine into ethylene .

Eigenschaften

IUPAC Name |

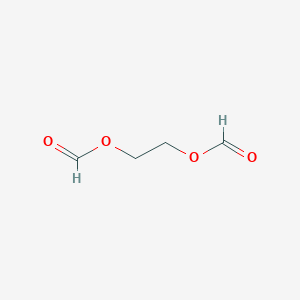

2-formyloxyethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCQWKJZLSDDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

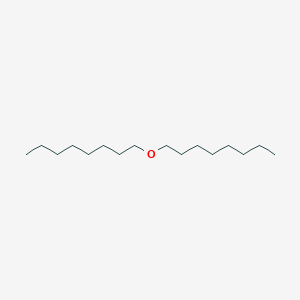

C(COC=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060866 | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids., Liquid | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

200 °F (NFPA, 2010) | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

629-15-2 | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol diformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Could ionic liquids like 1-ethyl-3-methylimidazolium 2-cyanopyrolide ([EMIM][2-CNpyr]) play a role in ethylene formate synthesis from CO2 reduction products?

A: The research by [] highlights the role of [EMIM][2-CNpyr] in enhancing CO2 reduction to C1 and C2 products like formate and ethylene. While the study doesn't explore ethylene formate formation, it suggests that modifying the ionic liquid structure might enable C-C coupling, potentially leading to the formation of ethylene formate from the existing products. This presents an intriguing avenue for further research.

Q2: Is there any connection between ethylene formate and polymer degradation?

A: One of the papers [] examines the autoxidation of poly(oxytetramethylene), finding that the process leads to the formation of ethylene and formate groups. This suggests that ethylene formate could potentially be formed as a byproduct during the degradation of specific polymers containing similar structural features. Further investigation is needed to confirm this hypothesis and explore its implications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)